molecular formula C8H5Cl4NS3 B14003289 trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate CAS No. 65331-38-6

trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate

Cat. No.: B14003289
CAS No.: 65331-38-6
M. Wt: 353.1 g/mol
InChI Key: MRBIMEZLDVKLCC-UHFFFAOYSA-N
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Description

Trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloromethylsulfanyl group and a 4-chlorophenylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate typically involves the reaction of trichloromethylsulfanyl compounds with 4-chlorophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)methanesulfonamide
  • N-(4-chlorophenyl)-4-methylbenzenesulfonamide
  • 4-(4-chlorophenyl)sulfonylbenzoic acid derivatives

Uniqueness

Trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

65331-38-6

Molecular Formula

C8H5Cl4NS3

Molecular Weight

353.1 g/mol

IUPAC Name

trichloromethylsulfanyl N-(4-chlorophenyl)carbamodithioate

InChI

InChI=1S/C8H5Cl4NS3/c9-5-1-3-6(4-2-5)13-7(14)15-16-8(10,11)12/h1-4H,(H,13,14)

InChI Key

MRBIMEZLDVKLCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)SSC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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